tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate: is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of ethers or esters.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: This compound has a similar spirocyclic core but differs in the position and nature of the substituents, leading to different reactivity and applications.
tert-Butyl 8-(2-ethyl-1H-imidazol-5-yl)methyl-2,8-diazaspiro[4.5]decane-2-carboxylate: This compound contains an imidazole ring, which imparts different biological activity and chemical properties.
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate: This compound features an oxa-bridge, which affects its stability and reactivity compared to the original compound.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-4-5-18-13(8-14)6-10(7-15)17-9-13/h10,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYWRSPKRNFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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